molecular formula C9H15NO3 B1314440 Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester CAS No. 90942-89-5

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Cat. No. B1314440
CAS RN: 90942-89-5
M. Wt: 185.22 g/mol
InChI Key: DRENYNCPFOMTKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a precursor to the compound , can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, is known to undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.171 g/mol . It has a melting point of 30–31 °C and a boiling point of 232–234 °C .

Scientific Research Applications

Photooxidation Inhibition

A study investigated the inhibiting activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors, indicating potential applications in enhancing the stability of petroleum products against oxidative damage (Rasulov et al., 2011).

Polymer Synthesis

Research on the synthesis and polymerization of new cyclic esters containing functional groups suggests applications in the development of hydrophilic aliphatic polyesters, highlighting the versatility of cyclohexanone derivatives in creating environmentally friendly materials (Trollsås et al., 2000).

Synthetic Chemistry

The diastereoselective synthesis of a functionalized cyclohexene skeleton demonstrates the utility of cyclohexanecarboxylic acid esters in constructing complex molecular structures, potentially useful in drug synthesis and material science (Cong & Yao, 2006).

Plasticizer Development

A study on cyclohexane dicarboxylic acid esters explores their use as non-toxic, environmentally friendly plasticizers, offering alternatives to phthalates in various applications, including PVC plasticization (Ou et al., 2014).

Environmental and Health Research

Investigations into the environmental exposure of specific cyclohexane dicarboxylic acid esters suggest their rising prevalence as phthalate substitutes, emphasizing the need for continued monitoring and assessment of new plasticizers' health effects (Silva et al., 2013).

properties

IUPAC Name

ethyl 4-hydroxyiminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENYNCPFOMTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469105
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

CAS RN

90942-89-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxyamine hydrochloride (15.3 g) and sodium acetate (24.1 g) in water (58.8 mL) was added dropwise ethyl 4-oxocyclohexanecarboxylate (25.0 g) over 20 min. The reaction mixture was stirred at room temperature overnight, and extracted with tert-butyl methyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (27.2 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
solvent
Reaction Step One

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